molecular formula C13H11N5O2 B5732767 N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5732767
M. Wt: 269.26 g/mol
InChI Key: UJVGIHRLANZNPB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a furan ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with 4-(1H-tetrazol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Furanones.

    Reduction products: Amines.

    Substitution products: Alkylated or acylated tetrazoles.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The furan and tetrazole rings could facilitate binding to the active site of enzymes or receptors, while the benzamide group could enhance specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzoic acid
  • N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzylamine
  • N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzyl alcohol

Uniqueness

N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of the furan, tetrazole, and benzamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-13(14-8-12-2-1-7-20-12)10-3-5-11(6-4-10)18-9-15-16-17-18/h1-7,9H,8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGIHRLANZNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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